molecular formula C10H12N2O2 B1599601 2-Morpholinoisonicotinaldehyde CAS No. 864068-87-1

2-Morpholinoisonicotinaldehyde

Cat. No.: B1599601
CAS No.: 864068-87-1
M. Wt: 192.21 g/mol
InChI Key: VMFCHBZYIHUMQE-UHFFFAOYSA-N
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Description

2-Morpholinoisonicotinaldehyde is an organic compound with the molecular formula C10H12N2O2. It is a derivative of isonicotinaldehyde where a morpholine group is attached to the pyridine ring at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

2-Morpholinoisonicotinaldehyde has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

2-Morpholinoisonicotinaldehyde is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335), indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Morpholinoisonicotinaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloroisonicotinaldehyde with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at reflux temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinoisonicotinaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: 2-Morpholinoisonicotinic acid

  • Reduction: 2-Morpholinoisonicotinamine

  • Substitution: Nitro-substituted derivatives

Mechanism of Action

2-Morpholinoisonicotinaldehyde is similar to other isonicotinaldehyde derivatives, such as 2-chloroisonicotinaldehyde and 2-methylisonicotinaldehyde. its unique morpholine group imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other derivatives may not be as effective.

Comparison with Similar Compounds

  • 2-Chloroisonicotinaldehyde

  • 2-Methylisonicotinaldehyde

  • 2-Aminopyridine-4-carbaldehyde

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Properties

IUPAC Name

2-morpholin-4-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFCHBZYIHUMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428748
Record name 2-Morpholinoisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-87-1
Record name 2-(4-Morpholinyl)-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864068-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinoisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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